molecular formula C16H18FNO2 B1385464 2-Fluoro-N-[4-(2-methoxyethoxy)benzyl]aniline CAS No. 1040686-07-4

2-Fluoro-N-[4-(2-methoxyethoxy)benzyl]aniline

Cat. No. B1385464
CAS RN: 1040686-07-4
M. Wt: 275.32 g/mol
InChI Key: QMBKRIRSZOTGRB-UHFFFAOYSA-N
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Description

“2-Fluoro-N-[4-(2-methoxyethoxy)benzyl]aniline” is a biochemical used for proteomics research . It has a molecular formula of C16H18FNO2 and a molecular weight of 275.32 .


Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula, C16H18FNO2 . The exact mass is 275.132172 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are characterized by its molecular formula C16H18FNO2 and molecular weight 275.32 .

Scientific Research Applications

Chemical Structure and Properties

2-Fluoro-N-[4-(2-methoxyethoxy)benzyl]aniline's chemical structure and properties have been studied in various contexts. For instance, Clegg et al. (1999) analyzed the chemical structure of similar compounds, noting the planar and parallel arrangement of benzaldehyde and nitroaniline fragments linked through an ethylene bridge (Clegg et al., 1999). Additionally, Mävers and Schlosser (1996) reported on the synthesis of related fluoroanilines and their conversion into quinolones, providing insights into the chemical behavior and potential applications of similar fluoroanilines (Mävers & Schlosser, 1996).

Applications in Molecular Docking and QSAR Studies

Significant research has been conducted on the application of similar fluoroanilines in molecular docking and quantitative structure–activity relationship (QSAR) studies. For example, Caballero et al. (2011) performed docking studies on various fluoroaniline derivatives to understand the orientations and preferred active conformations of c-Met kinase inhibitors. They used QSAR methods to predict biological activities of these compounds (Caballero et al., 2011).

Bioactivation and Metabolic Studies

Research by Rietjens and Vervoort (1991) explored the metabolism and bioactivation of fluoroanilines, focusing on their conversion to reactive benzoquinoneimines. This study provides a basis for understanding the metabolic pathways and potential bioactive forms of related fluoroanilines (Rietjens & Vervoort, 1991).

Fluorescence Studies

The fluorescence properties of similar compounds have been explored, such as in the study by Geethanjali et al. (2015), where the fluorescence quenching of boronic acid derivatives by aniline in alcohols was investigated. This research highlights the potential of using similar fluoroanilines in fluorescence-based applications (Geethanjali et al., 2015).

Synthesis and Characterization of Derivatives

Studies also focus on the synthesis and characterization of fluoroaniline derivatives. For instance, Koske et al. (2018) synthesized and characterized the Schiff base ligand 4-fluoro-N-(2-pyridiylmethylene)-aniline and its complex, demonstrating the chemical versatility of fluoroanilines (Koske et al., 2018).

properties

IUPAC Name

2-fluoro-N-[[4-(2-methoxyethoxy)phenyl]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO2/c1-19-10-11-20-14-8-6-13(7-9-14)12-18-16-5-3-2-4-15(16)17/h2-9,18H,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMBKRIRSZOTGRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)CNC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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